
Tan 999
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Overview
Description
Tan 999 is a complex organic compound with a unique structure. It is characterized by its multiple ring systems and various functional groups, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tan 999 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tan 999 has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- **3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
- **3-Hydroxy-7,14-dimethoxy-17-methyl-12,16,21-trioxapentacyclo[15.3.1.0~2,15~.0~4,13~.0~6,11~]henicosa-2(15),3,6,8,10,13-hexaen-5-one
Uniqueness
What sets Tan 999 apart from similar compounds is its specific arrangement of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Tan 999, and how can purity be optimized during preparation?
- Methodology : Follow protocols from peer-reviewed studies, emphasizing solvent selection, reaction temperature control, and purification techniques (e.g., column chromatography or recrystallization). Purity optimization requires iterative testing via HPLC or NMR to identify and eliminate byproducts .
- Data Handling : Document yield percentages and purity levels in tabular form, comparing results across trials. Use standardized metrics (e.g., peak area ratios in HPLC) for reproducibility .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Recommended Methods :
- Structural Elucidation : High-resolution mass spectrometry (HR-MS) and 1H/13C NMR for molecular confirmation .
- Purity Assessment : Pair HPLC with UV-Vis spectroscopy for quantitative analysis.
Q. How should researchers conduct a systematic literature review on this compound's physicochemical properties?
- Steps :
Use databases like PubMed, SciFinder, or Web of Science with keywords: "this compound synthesis," "spectral data," "stability studies."
Filter results to prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites) .
Organize findings in a comparative table, highlighting discrepancies in reported values (e.g., melting points, solubility) .
Q. What key physicochemical properties of this compound are critical for experimental design?
- Focus Areas : Solubility in common solvents, thermal stability, and photolytic sensitivity. For example, if this compound degrades under UV light, experiments must use amber glassware and controlled lighting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Approach :
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage ranges, assay protocols) to identify variables influencing outcomes.
- Replication Studies : Reproduce conflicting experiments with standardized controls and larger sample sizes to isolate confounding factors .
Q. What experimental designs are suitable for studying this compound's behavior under extreme pH or temperature conditions?
- Methodology :
- Stress Testing : Use accelerated stability studies with HPLC monitoring to track degradation kinetics.
- Control Variables : Maintain consistent ionic strength and oxygen levels to avoid artifacts .
Q. How can computational modeling enhance understanding of this compound's interaction with biological targets?
- Techniques :
- Molecular Dynamics (MD) : Simulate binding affinities with proteins using software like GROMACS or AMBER.
- Docking Studies : Pair with in vitro assays to validate predicted interactions (e.g., fluorescence quenching assays for receptor binding) .
Q. What strategies are recommended for detecting low-abundance degradation products of this compound?
- Advanced Methods :
- LC-MS/MS : Use tandem mass spectrometry for high-sensitivity detection of trace impurities.
- Isotopic Labeling : Track degradation pathways via 14C-labeled analogs .
- Challenges : Optimize ionization parameters to avoid signal suppression from matrix effects .
Q. How can cross-disciplinary approaches improve mechanistic studies of this compound?
- Integration :
- Chemical Biology : Combine synthetic chemistry with proteomics to map cellular targets.
- Materials Science : Collaborate to develop delivery systems (e.g., nanoparticles) that enhance bioavailability .
- Teamwork : Allocate tasks based on expertise (e.g., chemists handle synthesis, biologists conduct assays) .
Properties
CAS No. |
124843-68-1 |
---|---|
Molecular Formula |
C29H26N4O4 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
3,24-dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one |
InChI |
InChI=1S/C29H26N4O4/c1-29-27(36-4)18(30-2)12-21(37-29)32-19-8-6-5-7-15(19)23-24-17(13-31-28(24)34)22-16-10-9-14(35-3)11-20(16)33(29)26(22)25(23)32/h5-11,21,27H,12-13H2,1-4H3,(H,31,34) |
InChI Key |
ZXQPCJUWQQAWKY-YKQZZPSBSA-N |
SMILES |
CC12C(C(=NC)CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=C(C=C8)OC)CNC6=O)OC |
Canonical SMILES |
CC12C(C(=NC)CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=C(N2C7=C53)C=C(C=C8)OC)CNC6=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tan 999; Tan999; Tan-999 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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